molecular formula C20H21N3O5S B2520100 Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-73-2

Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2520100
CAS No.: 341966-73-2
M. Wt: 415.46
InChI Key: MXMGFPFKTUIMKY-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-b]pyridine derivative featuring a methoxy group at position 4, an ethyl carboxylate ester at position 2, and a unique imino substituent derived from 2-methoxybenzyl oxyimino at position 3. Its IUPAC name reflects its complex structure, and it is cataloged under CAS 341966-73-2, with synonyms including ZINC4002353 and AKOS005075525 . The compound is primarily utilized in research settings, as indicated by its availability from specialized suppliers.

Properties

IUPAC Name

ethyl 4-methoxy-3-[[(2-methoxyphenyl)methoxyamino]methylideneamino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-4-27-20(24)18-17(16-15(26-3)9-10-21-19(16)29-18)22-12-23-28-11-13-7-5-6-8-14(13)25-2/h5-10,12H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMGFPFKTUIMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:

  • Starting materials: : Key starting materials include 2-methoxybenzylamine, ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate, and suitable protecting groups.

  • Imine Formation: : The initial step often involves the formation of an imine by reacting 2-methoxybenzylamine with an aldehyde or ketone derivative under mild acidic conditions.

  • Amino Group Introduction:

  • Ether Formation: : The methoxy substituents are generally introduced through alkylation reactions using methylating agents.

  • Final Coupling: : The final compound is obtained by coupling the intermediate with ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate under optimized reaction conditions.

Industrial Production Methods

While industrial production methods may vary, they often involve:

  • Large-scale reactors: : Utilizing efficient catalytic systems to ensure high yields.

  • Optimized conditions: : Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.

  • Purification processes: : Employing advanced purification techniques, including crystallization and chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can undergo oxidation reactions, transforming functional groups and potentially forming new derivatives.

  • Reduction: : This compound can also be subjected to reduction reactions, typically reducing imine groups to amines under catalytic hydrogenation conditions.

  • Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can introduce or replace functional groups on the thienopyridine core.

Common Reagents and Conditions

  • Oxidizing agents: : Reagents like potassium permanganate or sodium periodate for oxidation.

  • Reducing agents: : Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

  • Nucleophiles: : Halides, amines, or organometallic reagents for substitution reactions.

Major Products

The major products from these reactions include a variety of functionalized derivatives, each exhibiting distinct chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : Research has shown that Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis and modulation of apoptotic pathways, which enhances the efficacy of standard chemotherapeutic agents.

Case Study: Medullary Thyroid Carcinoma

A study involving human medullary thyroid carcinoma cells indicated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. This study emphasized its role in sensitizing resistant cancer cells to apoptosis.

Antiviral Properties

The compound has also been investigated for its antiviral activity:

  • Molecular Docking Studies : These studies suggest that this compound has significant binding affinities to viral proteins associated with SARS-CoV-2, indicating its potential to inhibit viral replication.

Case Study: SARS-CoV-2 Inhibition

In investigations focusing on SARS-CoV-2, structurally related compounds were assessed for their binding affinities using molecular docking simulations. Results indicated strong binding energies, supporting their potential as therapeutic agents against COVID-19.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes:

  • Cyclooxygenase Inhibition : Inhibitory assays have revealed that this compound can effectively inhibit cyclooxygenase (COX), suggesting applications in treating inflammatory diseases.

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsSignificant reduction in cell viability in thyroid carcinoma
AntiviralPotential inhibition of SARS-CoV-2Strong binding affinities observed in molecular docking studies
Enzyme InhibitionInhibits cyclooxygenase (COX)Potential applications in treating inflammatory diseases

Mechanism of Action

The compound's mechanism of action often involves:

  • Molecular interactions: : Binding to specific molecular targets, such as enzymes or receptors.

  • Pathway modulation: : Influencing biochemical pathways related to its structure, including signal transduction and metabolic processes.

  • Effect exertion: : The overall biological effect depends on the nature of its interactions and the cellular context.

Comparison with Similar Compounds

Structural Variations

The structural diversity among thieno[2,3-b]pyridine derivatives arises from substitutions at positions 3 and 4. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 4) Molecular Formula Molecular Weight
Target Compound [(2-Methoxybenzyl)oxyimino]methylamino Methoxy C21H22N4O5S* ~434.5*
Ethyl 3-[(E)-N'-(Benzyloxy)imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate Benzyloxyimino methylamino Dimethylamino C20H22N4O3S 398.48
3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide Amino Benzyloxy C16H15N3O2S 313.37
Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate Cyanoacetyl amino Methyl C16H16N4O3S 344.39

*Estimated based on molecular formula.

Key Observations :

  • The target compound’s 2-methoxybenzyl group distinguishes it from analogs with simpler benzyloxy (e.g., ) or alkyloxy substituents (e.g., cyclohexyloxy in ).
  • Amino or cyanoacetyl groups at position 3 (e.g., ) contrast with the imino functionality in the target compound, impacting electronic properties and reactivity.

Physical and Chemical Properties

Compound Name Melting Point (°C) pKa (Predicted) Boiling Point (°C) Key Spectral Features (IR/NMR)
Target Compound Not reported Not available Not reported Likely C=O (ester) at ~1700 cm⁻¹; aromatic protons in NMR
Ethyl 3-[(E)-N'-(Benzyloxy)imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate Not reported 9.15 574.7 NH stretch (3320–3151 cm⁻¹); aromatic signals in NMR
3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide 216–221 Not reported Not reported C=O (amide) at ~1666 cm⁻¹; NH2 bands in IR
3-Amino-4-(cyclohexyloxy)thieno[2,3-b]pyridine-2-carboxamide 206–208 Not reported Not reported Cyclohexyl protons in NMR; NH2 at ~3300 cm⁻¹

Key Observations :

  • The target compound lacks reported melting or boiling points, but analogs with carboxamide groups (e.g., ) exhibit higher melting points (>200°C), likely due to hydrogen bonding.
  • Predicted pKa values (e.g., 9.15 for ) suggest moderate basicity, influenced by dimethylamino or imino groups.

Biological Activity

Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate (CAS No. 341966-73-2) is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer research and as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C20H21N3O5S
  • Molecular Weight : 415.46 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the thieno[2,3-b]pyridine class. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of EGFR Kinase Activity :
    A study evaluated the inhibitory activity of similar thieno compounds against the Epidermal Growth Factor Receptor (EGFR), which is often mutated in cancers such as lung cancer. Compounds demonstrated IC50 values in the nanomolar range, indicating potent inhibition of kinase activity .
    CompoundIC50 (nM)Cell Line
    B113NCI-H1975
    B215A549
    B320NCI-H460
  • Cytotoxicity Against Breast Cancer Cells :
    In another investigation, derivatives of thieno[2,3-d]pyrimidine were synthesized and tested for their cytotoxicity against MDA-MB-231 cells (a triple-negative breast cancer cell line). The results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds achieving IC50 values as low as 27.6 μM .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of EGFR and other kinases, it prevents phosphorylation events that are critical for cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Thieno[2,3-b]pyridine Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Functionalization through nucleophilic substitutions and imine formation to introduce the methoxybenzyl and imino groups.

Synthetic Pathways

The synthetic routes can be summarized as follows:

StepReaction TypeKey Reagents
1CyclizationThienopyridine precursor
2Nucleophilic SubstitutionMethoxybenzyl alcohol
3Imine FormationAldehyde and amine coupling

Q & A

Basic Research Question

  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., 398.1226 g/mol) to verify molecular formula and fragmentation patterns .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for methoxy groups (~δ 3.7–4.0 ppm), aromatic protons in the thienopyridine and benzyl rings (δ 6.3–8.6 ppm), and ethyl ester protons (δ 1.3–4.3 ppm) .
    • ¹³C NMR : Carbonyl peaks (~δ 165–170 ppm) for the ester and imino groups .
  • X-ray Crystallography : SHELXL software refines crystal structures, confirming bond lengths and angles .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize transition states .
  • Temperature Control : Reflux conditions (70–100°C) for cyclization steps, with lower temperatures (<40°C) for Schiff base formation to prevent decomposition .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to accelerate imine formation .
  • Purification : Flash chromatography with ethyl acetate/petroleum ether (3:7 v/v) resolves polar byproducts .

How can contradictions in crystallographic or spectroscopic data be resolved?

Advanced Research Question

  • Crystallographic Refinement : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors. For twinned crystals, SHELXD/SHELXE pipelines enable robust phasing .
  • Spectroscopic Validation : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with computational predictions (DFT calculations) .
  • Data Reproducibility : Replicate experiments under controlled humidity/temperature to assess environmental impacts on crystal packing .

How do substituents on the benzylidene ring influence electronic properties and bioactivity?

Advanced Research Question

  • Electron-Donating Groups (e.g., methoxy) : Increase electron density on the aromatic system, enhancing π-π stacking with biological targets (e.g., kinase active sites) .
  • Electron-Withdrawing Groups (e.g., Cl) : Improve metabolic stability by reducing oxidative degradation.
  • Structure-Activity Relationships (SAR) : Modifications at the 3- and 4-positions of the thienopyridine core correlate with potency in kinase inhibition assays .

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE Requirements : Gloves, lab coats, and eye protection to avoid skin/eye contact (GHS Category: Skin Corrosion/Irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Collect solid residues in sealed containers; avoid aqueous washdown to prevent environmental contamination .

Which functional group modifications enhance pharmacokinetic properties?

Advanced Research Question

  • Trifluoromethyl Groups : Improve lipophilicity and membrane permeability (e.g., as in CID 1230377) .
  • Acetyloxy Substituents : Increase metabolic resistance by blocking cytochrome P450 oxidation sites .
  • PEGylation : Introduce polyethylene glycol chains to improve aqueous solubility for in vivo studies .

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